Hydroabiety alcohol

Description

Classification and Structural Characteristics of Abietyl Alcohols

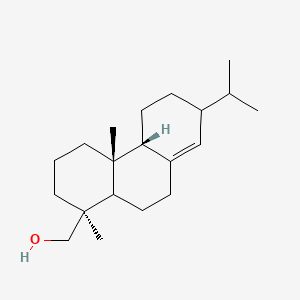

Hydroabietyl alcohol belongs to the class of organic compounds known as abietyl alcohols, which are derived from rosin (B192284). ontosight.ai It is a primary, monohydric alcohol with a complex molecular structure. ontosight.aithegoodscentscompany.com Its chemical formula is C₂₀H₃₄O. ontosight.ainih.gov

Structurally, hydroabietyl alcohol is a diterpenoid, a classification based on its origin from the five-carbon isoprene (B109036) unit, which is common in plant-derived compounds. ontosight.aiwikipedia.org The core of its structure is a tricyclic framework. wikipedia.org The hydrogenation process saturates the double bonds present in the parent abietic acid molecule, leading to the "hydro-" prefix in its name and contributing to its increased stability.

Pure hydroabietyl alcohol appears as almost white, crystalline plates or powder. chemicalbook.com However, commercial grades are often off-white or pale straw-colored granular crystals or a conglomerated mass. chemicalbook.com It is insoluble in water but soluble in alcohols, esters, oils, and other organic solvents. chemicalbook.commegawidechem.com It is also soluble in aqueous solutions of sodium hydroxide. chemicalbook.com

Historical Context of Hydroabietyl Alcohol Research

Research into abietic acid and its derivatives has a history rooted in the study of rosin and its chemical modification for industrial use. google.com Early research, such as that documented in a 1937 patent, explored the production of xanthates from resin alcohols, including hydroabietyl alcohol, by reacting it with alkali metal hydroxides. google.com This indicates an early interest in the reactivity and potential applications of this compound.

Later research in the mid-20th century continued to explore the properties and applications of abietic acid derivatives. For instance, a 1961 publication mentioned in a later patent discusses the hydrogenation and dehydrogenation of these resins to produce emulsifiers. google.com A 1969 reference by Arctander points to the preparation of hydroabietyl alcohol from hydrogenated rosin acids. chemicalbook.comchemicalbook.com Further studies, like one by Shelanski in 1972, investigated its toxicological profile. chemicalbook.comchemicalbook.com

The continued interest in hydroabietyl alcohol and other abietic acid derivatives is driven by their utility as emulsifiers, plasticizers, and tackifiers in a range of products including adhesives, inks, and sealants. chemotechnique.sechemotechnique.sechemicalbook.com

Data Tables

Table 1: Physical and Chemical Properties of Hydroabietyl Alcohol

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₄O | ontosight.ainih.gov |

| Molecular Weight | 290.49 g/mol | thegoodscentscompany.com |

| Appearance | Colorless, tacky, balsamic resin; Almost white crystalline plates or powder (pure) | thegoodscentscompany.comforeverest.netchemicalbook.com |

| Odor | Mild woody | thegoodscentscompany.com |

| Specific Gravity | 1.00800 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.52450 @ 20.00 °C | thegoodscentscompany.com |

| Boiling Point | 386.00 to 388.00 °C @ 760.00 mm Hg (est.) | thegoodscentscompany.com |

| Flash Point | 268.00 °F TCC (131.30 °C) (est.) | thegoodscentscompany.com |

| Solubility in Water | 0.1815 mg/L @ 25 °C (est.) | thegoodscentscompany.com |

| Solubility in other solvents | Soluble in alcohol, esters, and organic solvents | thegoodscentscompany.commegawidechem.com |

| CAS Number | 26266-77-3 | nih.govchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

[(1S,4aR,4bR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18?,19-,20-/m1/s1 |

InChI Key |

FLMIYUXOBAUKJM-GDFXLJFKSA-N |

Isomeric SMILES |

CC(C)C1CC[C@@H]2C(=C1)CCC3[C@@]2(CCC[C@]3(C)CO)C |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C |

Origin of Product |

United States |

Catalytic Transformations Involving Hydroabiety Alcohol Analogues

Biocatalytic Approaches

Principles of Enantioselective and Non-Enantioselective Biocatalysis

Biocatalysis leverages enzymes and whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild conditions. In the context of alcohol chemistry, biocatalysis is particularly valuable for the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical industry. nih.gov The principles of these transformations can be broadly categorized into enantioselective and non-enantioselective processes.

Enantioselective Biocatalysis

The primary advantage of biocatalysis over traditional chemical synthesis is the inherent stereoselectivity of enzymes, which allows for the production of single-enantiomer compounds. nih.gov Enzyme-catalyzed reactions are frequently highly enantioselective and regioselective, proceeding at ambient temperature and atmospheric pressure. nih.gov This avoids harsh reaction conditions that might lead to isomerization, racemization, or rearrangement. nih.gov

Key strategies in enantioselective biocatalysis involving alcohols include:

Asymmetric Reduction of Prochiral Ketones: This is a widely used method where an achiral ketone is reduced to a chiral alcohol, with the enzyme selectively producing one of the two possible enantiomers. Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are commonly employed for this purpose. researchgate.netrsc.org These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon, creating a new stereocenter with high enantiomeric excess (e.e.). nih.gov Directed evolution has been used to develop highly efficient ketoreductases for specific bulky and hydrophobic substrates, achieving high yields and excellent enantioselectivity. nih.gov

Kinetic Resolution of Racemic Alcohols: In this process, an enzyme selectively transforms one enantiomer of a racemic alcohol mixture into a different compound (e.g., through oxidation to a ketone), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. While effective, the maximum theoretical yield for the desired unreacted alcohol is 50%. Lipases are often used for the kinetic resolution of alcohols through enantioselective acylation.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, DKR combines the enzymatic resolution step with an in-situ racemization of the starting material. For alcohols, this often involves coupling a highly enantioselective enzyme with a chemical catalyst that continuously racemizes the alcohol substrate. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net

The table below summarizes key findings from various enantioselective biocatalytic reductions of ketones to chiral alcohols.

| Enzyme Source | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Recombinant E. coli (expressing CpSADH) | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 95 | 99 |

| Pichia methanolica SC 13825 | Keto-methyl ester | (S)-hydroxy methyl ester | 98 | 99 |

| Rhodococcus erythropolis ADH | 3,5-bistrifluoromethylacetophenone | (S)-3,5-bistrifluoromethylphenyl ethanol | >90 (isolated) | >99.9 |

| Engineered Ketoreductase (Codexis) | Bulky ketone intermediate | Chiral alcohol intermediate | 99.3 | 99.9 |

Data sourced from: nih.gov

Non-Enantioselective Biocatalysis

While biocatalysis is most often celebrated for its stereoselectivity, there are instances where the complete conversion of a racemic alcohol to a ketone is desired. mdpi.com This requires a non-stereoselective catalyst that can process both enantiomers at a similar rate. mdpi.com Identifying suitable enzymes for the complete oxidation of racemic secondary alcohols can be a challenge, as non-stereoselectivity is a property rarely sought in biocatalysis. mdpi.comresearchgate.net

Strategies for achieving non-enantioselective oxidation include:

Use of Non-Selective Enzymes: Some naturally occurring enzymes exhibit low enantioselectivity for certain substrates. The alcohol dehydrogenase from Sphingobium yanoikuyae (SyADH) has been identified as a non-enantioselective biocatalyst for the complete oxidation of racemic secondary alcohols like rac-heptan-2-ol. researchgate.net

Whole-Cell Biocatalysts: Whole microorganisms, such as baker's yeast, can contain a variety of enantiocomplementary enzymes (i.e., different enzymes that act on opposite enantiomers). mdpi.com This enzymatic cocktail can collectively achieve the complete oxidation of a racemic alcohol. mdpi.com

The primary application for this type of biocatalysis is in processes where a chiral alcohol starting material is converted into a less valuable achiral ketone. mdpi.com

Radical Chemistry in Alcohol Transformations

Alkoxy radicals, highly reactive oxygen-centered species, have long been recognized as powerful intermediates in synthetic chemistry. rsc.orgrsc.org Their high energy and electrophilicity enable a range of transformations, including hydrogen atom transfer (HAT) and β-carbon–carbon bond cleavage (β-scission). rsc.org However, the direct generation of alkoxy radicals from unfunctionalized alcohols is challenging due to the high bond dissociation free energy (BDFE) of the aliphatic alcohol O–H bond (approximately 105 kcal mol⁻¹). mdpi.com Conventional methods historically relied on pre-functionalized precursors like hypohalites or N-alkoxyamides. rsc.orgmdpi.com Over the past decade, significant advances in photoredox and transition metal catalysis have enabled the direct catalytic generation of alkoxy radicals from simple alcohols, unlocking new synthetic pathways. rsc.orgnih.gov

Catalytic Generation of Alkoxy Radicals

Modern catalytic methods have provided several effective strategies for accessing alkoxy radicals directly from alcohols under mild conditions.

Proton-Coupled Electron Transfer (PCET): PCET has emerged as a powerful mechanism for activating the strong O–H bonds of alcohols. nih.gov In this process, a photoredox catalyst, typically an iridium (Ir) or ruthenium (Ru) complex, is excited by visible light. The excited-state photocatalyst can then engage in a concerted transfer of an electron and a proton with the alcohol substrate, facilitated by a suitable base. researchgate.net This homolytic activation of the O–H bond generates the desired alkoxy radical intermediate. researchgate.net The Knowles research group has demonstrated that this approach can be used for the ring expansion of cyclic alcohols, where the generated alkoxy radical undergoes C–C bond cleavage. rsc.orgnih.gov

Ligand-to-Metal Charge Transfer (LMCT): Photoinduced LMCT processes offer another route to alkoxy radicals. Cerium-based photocatalysts, for example, can activate the O–H bond of free alcohols. mdpi.com Upon photoexcitation, an electron is transferred from an alcohol-derived ligand to the metal center, leading to the formation of the alkoxy radical. This strategy has been successfully applied to achieve selective C–H bond functionalization at the δ-position of alcohols through a 1,5-HAT process mediated by the initially formed oxygen radical. mdpi.com

Hypervalent Iodine Reagents: Organohypervalent iodine compounds, such as phenyliodine bis(trifluoroacetate) (PIFA), can be used to generate alkoxy radicals. nih.gov Alcohols react with these reagents in situ to form a species with a weak oxygen-iodine (O–I) bond. nih.gov This bond can be cleaved homolytically, often under visible-light irradiation, to furnish the alkoxy radical intermediate, even in the absence of a dedicated photoredox catalyst. nih.gov This method has been used for the alcohol-directed heteroarylation of C(sp³)–H bonds. mdpi.comnih.gov

Dual Catalysis Systems: Synergistic dual catalytic systems provide mild and general pathways for alkoxy radical generation. One such system combines a visible-light photoredox catalyst with a persistent radical cation, such as thianthrene. researchgate.netrsc.org In this mechanism, the photoredox-generated thianthrene radical cation reacts with an alcohol to form a 5-alkoxythianthrenium cation. A subsequent single-electron reduction triggers the homolysis of the S–O bond to release the alkoxy radical. researchgate.netrsc.org Another dual catalytic approach pairs PCET with a cobalt catalyst to achieve bioinspired desaturation of alcohols, forming dehydrogenated ketones from both secondary and tertiary alcohol substrates. mdpi.com

The table below outlines various catalytic methods for generating alkoxy radicals from alcohols.

| Catalytic Method | Catalyst/Reagent System | Key Mechanistic Step | Application Example |

| Proton-Coupled Electron Transfer (PCET) | Ir(III)/Ru(II) photoredox catalyst + Base | Homolytic O–H bond activation | Ring expansion of cyclic alcohols |

| Ligand-to-Metal Charge Transfer (LMCT) | Cerium photocatalyst | Photoinduced O–H activation | δ-C–H functionalization of alcohols |

| Hypervalent Iodine Chemistry | Phenyliodine bis(trifluoroacetate) (PIFA) | Homolysis of a weak O–I bond | Heteroarylation of C(sp³)–H bonds |

| Photoredox/Persistent Radical Cation Dual Catalysis | Photoredox catalyst + Thianthrene | S–O bond homolysis of an alkoxythianthrenium cation | Giese reactions of alcohols with alkenes |

| PCET/Cobalt Dual Catalysis | Photoredox catalyst + Cobalt catalyst | PCET-mediated radical generation | Bioinspired desaturation of alcohols |

Data compiled from: rsc.orgmdpi.comnih.govresearchgate.netrsc.org

Mechanistic Investigations and Theoretical Studies of Abietyl Alcohol Reactivity

Elucidation of Reaction Mechanisms

The reactivity of abietyl alcohol and its saturated counterpart, hydroabietyl alcohol, is centered around the primary alcohol group and, in the case of abietyl alcohol, the unsaturated rings. Key reactions include hydrogenation, oxidation, and esterification.

The catalytic hydrogenation of abietyl alcohol to hydroabietyl alcohol is a critical industrial process that saturates the double bonds within the diterpene structure. This conversion enhances the stability and light resistance of the resulting alcohol. The mechanism involves the use of catalysts like Raney nickel or palladium-on-carbon (Pd/C). With these catalysts, hydrogen gas is activated on the metal surface and then added across the double bonds of the abietyl alcohol molecule.

Oxidation of hydroabietyl alcohol can yield aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. These reactions are typical for primary alcohols.

Esterification is another significant reaction, often involving the reaction of hydroabietyl alcohol with carboxylic acids or their derivatives to form esters. researchgate.net For instance, hydroabietyl acrylate (B77674) can be synthesized through esterification with acryloyl chloride. The synthesis of other derivatives, such as abietyl glycidyl (B131873) ether, proceeds by first reducing the carboxylic acid group of abietic acid to an alcohol, which is then reacted with an epihalohydrin like epibromohydrin (B142927). psu.edu This etherification can be challenging due to steric hindrance from the fused ring structure, which can result in low yields. psu.edu

Mechanistic studies on alcohol reactions, in general, suggest that processes like the Guerbet reaction, which couples alcohols, proceed through a metal-base cooperative mechanism involving hydrogen autotransfer and isomerization of intermediate allylic alcohols. liverpool.ac.uk Other studies on base-catalyzed alcohol additions highlight the importance of solvent polarity and reactant concentrations in determining reaction rates and equilibrium positions. nih.gov

Kinetic Studies in Catalytic Processes

Kinetic studies are essential for optimizing the catalytic processes involving abietyl and hydroabietyl alcohol. The hydrogenation of abietyl alcohol, for example, is influenced by catalyst type, temperature, and pressure.

| Catalyst Type | Temperature (°C) | Pressure (atm) | Conversion (%) |

| Raney Nickel | 150–180 | 100–150 | 85–92 |

| Pd/C (5% loading) | 120–150 | 50–100 | 90–95 |

| Copper Chromite | 160–190 | 120–140 | 88–90 |

In other catalytic systems, such as the lipase-mediated esterification of geraniol (B1671447) (another terpenoid alcohol), kinetic studies have revealed a Ping-Pong Bi-Bi mechanism. researchgate.net Such investigations provide crucial data on reaction rates, activation energies, and the influence of substrate inhibition, which are vital for reactor design and process optimization. For the esterification of geraniol with acetic anhydride (B1165640), the reaction rate was found to be primarily controlled by the decay of geraniol. researchgate.net

Kinetic data for the atmospheric reactions of saturated alcohols with oxidants like OH and NO3 radicals have also been studied. copernicus.org These studies help in understanding the environmental fate of such compounds. The results indicate that the reaction mechanism, whether it's hydrogen abstraction at different sites, influences the product distribution. copernicus.org

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reactivity of complex molecules like abietyl alcohol. These methods provide insights into reaction mechanisms, transition states, and molecular properties that are often difficult to obtain through experimental means alone.

DFT studies have been employed to explore the mechanisms of alcohol oxidation. For example, in the oxidation of 1-phenethyl alcohol using a Cu(I)/L-Proline-TEMPO catalyst system, DFT calculations helped to evaluate several possible reaction pathways and identify the most probable ones. mdpi.com Such studies can elucidate the role of the catalyst and co-catalysts in the reaction.

Computational models are also used in conjunction with experimental kinetic data to refine mechanistic proposals. For base-catalyzed anti-Markovnikov alcohol additions, computational modeling has helped to understand the thermodynamic and kinetic profiles of the reaction. nih.gov

Furthermore, computational techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of complex datasets, such as those derived from the characterization of odorant mixtures that may contain hydroabietyl alcohol. google.com This aids in identifying the key molecular descriptors that govern specific properties. The integration of computational methods with spectroscopic techniques like NMR and mass spectrometry is also enhancing the structural elucidation of hydroabietyl alcohol variants.

Structure-Reactivity Relationships in Abietyl Alcohol Derivatives

The reactivity of abietyl alcohol derivatives is intrinsically linked to their chemical structure. Modifications to the abietane (B96969) skeleton can lead to significant changes in physical and chemical properties.

A key factor influencing reactivity is steric hindrance. The bulky, fused-ring structure of the abietane core can impede reactions at the C18 position (where the alcohol group is located). psu.edu This is evident in the etherification of abietyl alcohol with epichlorohydrin, which gives low yields due to steric hindrance. psu.edu Using a more reactive reagent like epibromohydrin can improve the yield. psu.edu

The introduction of different functional groups leads to a wide range of derivatives with varied applications. For example, esterification of abietic acid with various alcohols like polyethylene (B3416737) glycol (PEG) results in amphiphilic esters with surfactant properties. researchgate.net The synthesis of abietyl glycidyl ether and methyl maleopimarate from rosin (B192284) provides bio-based alternatives for epoxies and anhydride curing agents. psu.edu

In terms of biological activity, structure-reactivity relationships are also observed. Studies on C18-oxygenated derivatives of abietic acid have shown that introducing an aldehyde group at this position can enhance bioactivity, whereas the presence of an acid or alcohol group tends to result in less active compounds. researchgate.net

Environmental Fate and Degradation of Abietyl Alcohols

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. For hydroabiety alcohol, these pathways are generally not considered significant routes of environmental degradation.

Hydrolysis: As an alcohol, this compound is not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Hydrolysis is a reaction with water that typically cleaves ester, amide, or other similar functional groups, which are absent in this molecule. google.comgoogle.com Studies on related resin acid esters have also shown them to be recalcitrant to abiotic hydrolysis, even under strongly alkaline conditions. publications.gc.ca

Photolysis: Direct degradation by sunlight (photolysis) is also not expected to be a major fate process. The molecule lacks significant chromophores—parts of a molecule that absorb light—which are necessary to initiate photochemical reactions in the natural solar spectrum. While some complex molecules can undergo photodegradation in the atmosphere, the low vapor pressure of this compound makes its presence in the atmospheric gas phase unlikely. growwestorganics.com Some research has noted that certain alcohols can undergo photo-oxidation, but this is often a slow process. researchgate.net

Biotic Degradation Mechanisms and Microbial Transformations

The primary mechanism for the environmental breakdown of this compound and related diterpenoids is biotic degradation, carried out by a diverse range of microorganisms. nih.gov While direct studies on this compound are scarce, extensive research on its parent compounds, the resin acids, provides a strong basis for understanding its likely metabolic fate.

Aerobic Degradation: Under aerobic conditions, microorganisms in soil, sediment, and water treatment systems are capable of completely mineralizing abietane (B96969) diterpenoids. nih.govnih.gov The degradation pathway is complex and involves several key enzymatic steps. Bacteria are the primary degraders, with numerous species identified as capable of utilizing these compounds as their sole source of carbon and energy. nih.govasm.orgresearchgate.net

A common strategy among these bacteria is a convergent pathway, where various abietane compounds are transformed into a central intermediate before the aromatic ring is cleaved. asm.orgnih.govresearchgate.net For this compound, the initial step would likely be the oxidation of the primary alcohol group (-CH₂OH) to an aldehyde and subsequently to a carboxylic acid, forming the corresponding hydrogenated resin acid. From there, the degradation would proceed similarly to other abietanes:

Hydroxylation and Aromatization: Enzymes, particularly cytochrome P450 monooxygenases (encoded by genes like tdtD) and other oxidases, introduce oxygen into the molecule. asm.orgcdnsciencepub.com This can lead to the aromatization of the non-aromatic rings, converging on intermediates like 7-oxodehydroabietic acid. nih.govasm.orgnih.gov

Ring Cleavage: Aromatic ring-hydroxylating dioxygenases (encoded by dit genes) then attack the stable aromatic ring, inserting two oxygen atoms. nih.govnih.gov This is followed by an extradiol ring-cleavage dioxygenase (like DitC), which breaks open the ring structure, making it accessible to further metabolism. nih.govasm.org

Beta-Oxidation-like Processes: The resulting aliphatic, branched-chain acid is then further broken down through pathways analogous to the beta-oxidation of fatty acids. asm.org

Anaerobic Degradation: In the absence of oxygen, the degradation of abietane diterpenoids is significantly slower and often incomplete. nih.govmdpi.com While partial transformation has been observed, pure anaerobic cultures capable of using these compounds as a sole carbon source have not been isolated. mdpi.com Anaerobic metabolism typically involves aromatization and decarboxylation, leading to the formation of persistent compounds like retene, which can accumulate in anoxic sediments. nih.govresearchgate.net

| Microorganism | Key Enzyme/Gene Cluster | Role in Degradation | Reference |

|---|---|---|---|

| Pseudomonas abietaniphila BKME-9 | dit gene cluster (e.g., DitA, DitC) | Harbors a convergent pathway for degrading nonaromatic and aromatic abietanes via ring-hydroxylating and cleavage dioxygenases. | nih.govasm.orgnih.gov |

| Burkholderia xenovorans LB400 | dit gene homologs, P450 monooxygenase (DitQ) | Degrades various abietanes, including abietic and dehydroabietic acid, using a similar convergent pathway. | asm.org |

| Pseudomonas diterpeniphila A19-6a | tdt gene cluster (e.g., TdtD) | Utilizes a cytochrome P450 monooxygenase for the initial attack on abietic and dehydroabietic acids. | cdnsciencepub.com |

| Various Bacteria and Fungi | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Likely responsible for the initial oxidation of the alcohol group in hydroabietyl alcohol to a carboxylic acid. | nih.gov |

Environmental Persistence and Bioaccumulation Potential (Theoretical Considerations)

The environmental persistence and bioaccumulation of this compound are determined by the balance between its inherent chemical properties and the rate of its degradation.

Environmental Persistence: There is some conflicting information regarding the persistence of this compound. The GHS classification for the closely related Tetrahydroabietyl alcohol includes the hazard statement H411: "Toxic to aquatic life with long lasting effects," which implies a potential for persistence and long-term ecological risk. nih.goveuropa.eu This aligns with findings that anaerobic degradation of related compounds is slow and can lead to the formation of highly persistent metabolites. nih.gov

However, other assessments have suggested that this compound is not expected to be persistent, likely assuming that efficient aerobic biodegradation is the dominant fate process in most environments. ewg.orgeuropa.eu The actual persistence in a specific environment will therefore heavily depend on the presence of oxygen and a suitable microbial community.

| Hazard Code | Hazard Statement | Source |

|---|---|---|

| H317 | May cause an allergic skin reaction | nih.gov |

| H411 | Toxic to aquatic life with long lasting effects | nih.gov |

| H413 | May cause long lasting harmful effects to aquatic life | nih.gov |

Bioaccumulation Potential: Bioaccumulation is the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kₒw or LogP).

The computed XLogP3 value for Tetrahydroabietyl alcohol is 6.7, which is significantly above the general threshold of 5, indicating a high potential for bioaccumulation in fatty tissues of organisms. nih.gov However, a high LogP value does not automatically translate to high bioaccumulation in the real world. Rapid metabolism and excretion by an organism can significantly reduce the extent of accumulation. publications.gc.ca Given that diterpenoids are known to be actively metabolized by various organisms, the actual bioaccumulation factor (BAF) may be lower than predicted by the LogP value alone. publications.gc.caasm.org Uncertainty in the rate of metabolism is a key factor in accurately predicting the bioaccumulation of these compounds. publications.gc.ca

| Property | Value | Interpretation | Source |

|---|---|---|---|

| Molecular Formula | C₂₀H₃₆O | - | nih.gov |

| Molecular Weight | 292.5 g/mol | - | nih.gov |

| XLogP3 | 6.7 | Indicates high lipophilicity and a high theoretical potential for bioaccumulation. | nih.gov |

Role of Hydroabiety Alcohol in Advanced Materials Research

Integration into Bio-Based Polymer Systems

Hydroabiethyl alcohol, also known as dihydroabietyl alcohol, serves as a valuable bio-based monomer in the synthesis of polymers, particularly polyurethanes. Its hydroxyl functionality allows it to react with isocyanates to form urethane (B1682113) linkages, creating polymers with a bio-sourced rigid segment.

The synthesis of resins from abietyl alcohols, including dihydroabietyl alcohol, and diisocyanates has been demonstrated to yield materials with notable chemical resistance. google.com The reaction can be carried out with various diisocyanates, and the molecular ratio between the diisocyanate and the alcohol can be varied to control the properties of the resulting polymer. google.com For instance, a resin with a molecular weight of approximately 1550 g/mol has been synthesized by reacting a commercial mixture of abietyl alcohols with hexamethylene diisocyanate. google.com This demonstrates the feasibility of incorporating the rigid structure of hydroabiethyl alcohol into a polyurethane backbone.

The general reaction for the formation of a polyurethane from a diisocyanate and an alcohol, such as hydroabiethyl alcohol, is a polyaddition reaction. This process can be performed as a one-shot polymerization, where all reactants are mixed together, or as a prepolymer process. nih.govgoogle.com Bio-based diisocyanates derived from natural resources like terpenes can also be used in polyurethane synthesis, further increasing the bio-based content of the final material. nih.gov

| Property | Value | Source |

| Reactants | Dihydroabietyl alcohol and Hexamethylene diisocyanate | google.com |

| Molecular Ratio (Diisocyanate:Alcohol) | ~1:1 | google.com |

| Resulting Polymer | Clear yellow resin | google.com |

| Molecular Weight | ~1550 g/mol | google.com |

| Key Property | Good resistance to strong bases | google.com |

Development of Advanced Composites and Hybrid Materials

While specific research detailing the use of hydroabiethyl alcohol in advanced composites is limited, its properties suggest potential applications in this area. As a derivative of rosin (B192284), which is known to enhance the performance of composite materials, hydroabiethyl alcohol could function as a matrix modifier or a reactive diluent in thermosetting resins like epoxies.

Reactive diluents are used to reduce the viscosity of epoxy resins, improving their processability and handling. abg-am.comspecialchem.com Monofunctional reactive diluents, such as those derived from fatty alcohols, can also improve the flexibility and impact strength of the cured system. abg-am.com Given that hydroabiethyl alcohol is a monohydric alcohol, it could potentially act as a reactive diluent, where its hydroxyl group would react with the epoxy resin or curing agent, incorporating its bulky, hydrophobic structure into the polymer network. This could lead to composites with modified surface properties and potentially improved moisture resistance.

Furthermore, the integration of bio-based components into composite materials is a significant area of research. mdpi.com Natural fibers like hemp and linseed are being explored as reinforcements in bio-based epoxy resins to create sustainable composites for various applications, including construction. researchgate.net Hydroabiethyl alcohol, being a bio-based molecule, could be incorporated into such systems to enhance the properties of the matrix or improve the interface between the fiber and the matrix.

Novel Monomer and Building Block Applications in Polymer Chemistry

The unique chemical structure of hydroabiethyl alcohol makes it an interesting candidate as a novel monomer for the synthesis of new polymers beyond polyurethanes. Its primary hydroxyl group allows for esterification reactions with dicarboxylic acids or their derivatives to form polyesters. libretexts.orgmdpi.com The synthesis of polyesters is a well-established process involving condensation polymerization, where a diol reacts with a diacid, eliminating a small molecule like water. libretexts.orgmdpi.com

While there is a lack of specific studies on the synthesis of polyesters from hydroabiethyl alcohol, research on other bio-based diols and polyols demonstrates the feasibility of creating polyesters with a range of properties. nih.gov For example, biodegradable polyester elastomers have been prepared from citric acid and poly(glycerol-sebacate) prepolymers. nih.gov The incorporation of the rigid and bulky structure of hydroabiethyl alcohol into a polyester backbone could lead to materials with high glass transition temperatures and improved thermal stability.

Moreover, the hydroxyl functionality of hydroabiethyl alcohol opens up possibilities for other polymerization reactions. It could potentially be used in the synthesis of polyethers or modified to introduce other polymerizable groups, expanding its utility as a versatile bio-based building block in polymer chemistry. The development of new polymerization methods and catalysts continues to enable the use of a wider range of bio-based monomers for the creation of sustainable and high-performance polymers. mdpi.com

Q & A

Q. What interdisciplinary approaches are effective for studying this compound’s interactions with CNS receptors in subjects with comorbid mental health disorders?

- Methodological Answer : Combine neuroimaging (e.g., fMRI) with behavioral assays to assess receptor binding affinity and functional outcomes. Stratify cohorts by DSM-5 criteria for comorbid disorders (e.g., bipolar disorder, schizophrenia) to evaluate bidirectional effects. Odds ratios from epidemiological data (e.g., 4.5× higher mental disorder risk in substance abuse cohorts) can guide hypothesis framing .

Q. How can this compound’s potential as a pharmaceutical precursor be optimized through synthetic chemistry?

- Methodological Answer : Employ computational modeling (e.g., DFT calculations) to predict reactivity at its hydroxyl and abietane骨架 sites. Validate synthetic routes (e.g., esterification, glycosylation) via NMR and X-ray crystallography. Pilot toxicity screens in vitro (e.g., HepG2 cells) should precede in vivo testing .

Q. What statistical frameworks are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?

- Methodological Answer : Use mixed-effects models to account for intra- and inter-subject variability. Bayesian hierarchical models are advantageous for small-sample studies, incorporating prior data on metabolic rates. Confounding variables (e.g., BMI, liver function) should be included as covariates .

Q. How can researchers ethically integrate this compound studies with public health interventions targeting high-risk populations?

- Methodological Answer : Partner with community health programs to recruit participants from high-risk demographics (e.g., individuals with dual diagnoses). Anonymized data sharing agreements and IRB-approved protocols are critical. Legal epidemiology frameworks ensure compliance with regional regulations on human subject research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.